4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

Vue d'ensemble

Description

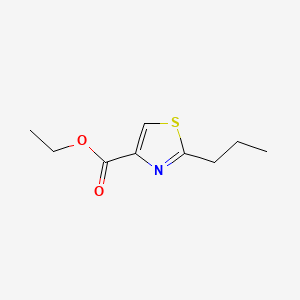

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group at the fourth position of the thiazole ring, a propyl group at the second position, and an ethyl ester functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester typically involves the reaction of 2-propylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: 4-Thiazolecarboxylic acid, 2-propyl-

Reduction: 4-Thiazolecarboxylic acid, 2-propyl-, ethyl alcohol

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-aminothiazole-4-carboxylate

- Thiazole-4-carboxylic acid ethyl ester

- 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester is unique due to the presence of the propyl group at the second position of the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and can lead to different pharmacological properties and applications .

Activité Biologique

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester, also known by its CAS number 14819-39-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and an ethyl ester functional group. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focused on various thiazole derivatives demonstrated that compounds similar to 4-thiazolecarboxylic acid showed effective inhibition against a range of bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli, S. aureus | 15-20 |

| Similar Thiazole Derivative | E. coli, P. aeruginosa | 18-22 |

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as prostate and breast cancer cells. The proposed mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Study: Prostate Cancer Cells

A study evaluated the effects of 4-thiazolecarboxylic acid on prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 35 µM.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For example:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : Some thiazoles act on steroid receptors, potentially serving as modulators in hormone-dependent cancers.

Pharmacological Applications

The pharmacological applications of 4-thiazolecarboxylic acid extend beyond antimicrobial and anticancer activities. It has been explored for:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

- Neuroprotective Effects : Research indicates that thiazole derivatives may protect neuronal cells from oxidative stress.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance, substituting different alkyl groups can significantly influence the potency and selectivity of these compounds against specific biological targets.

Propriétés

IUPAC Name |

ethyl 2-propyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFWAKJZENNTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163908 | |

| Record name | 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14819-39-7 | |

| Record name | 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014819397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.